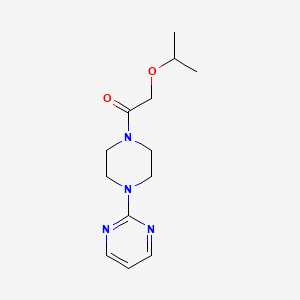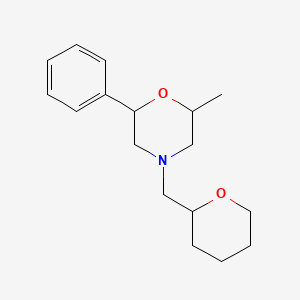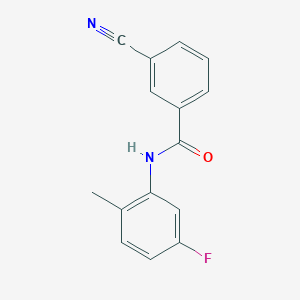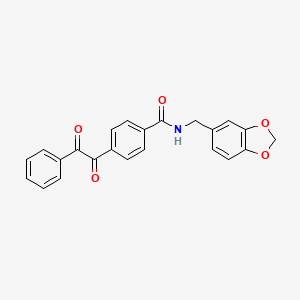
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone, also known as PZ-2891, is a synthetic compound that has been extensively studied for its potential use in scientific research. PZ-2891 is a pyrimidine-based inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting CK2 activity, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone can disrupt these cellular processes and induce apoptosis in cancer cells (Siddiqui et al., 2011). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to inhibit the phosphorylation of tau protein by CK2, which can prevent the formation of tau aggregates and neurofibrillary tangles in Alzheimer's disease (Bibby et al., 2013).
Biochemical and Physiological Effects
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to have biochemical and physiological effects in various cell types. In cancer cells, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to induce apoptosis and inhibit cell proliferation by disrupting CK2 activity (Siddiqui et al., 2011). In neuronal cells, 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to inhibit CK2-mediated phosphorylation of tau protein, which can prevent the formation of tau aggregates and neurofibrillary tangles in Alzheimer's disease (Bibby et al., 2013). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) (Zien et al., 2016).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for cancer therapy (Siddiqui et al., 2011). However, one limitation of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is its relatively low potency compared to other CK2 inhibitors, which may limit its effectiveness in certain applications (Bibby et al., 2013).
Zukünftige Richtungen
For the study of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone include the development of more potent CK2 inhibitors and the study of its effects on other cellular processes.
Synthesemethoden
The synthesis method of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been described in a few publications. One of the most detailed methods was reported by Siddiqui et al. (2011), who used a four-step synthesis to obtain 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone. The first step involved the reaction of 4-(2-bromoacetyl)pyrimidine with piperazine to form 4-(1-piperazinyl)-2-bromoacetopyrimidine. The second step was the reaction of this intermediate with 2,2-dimethoxypropane to yield 4-(1-piperazinyl)-2-(2-methoxy-2-oxoethyl)pyrimidine. The third step involved the reaction of this intermediate with 2,2,2-trifluoroethyl chloroformate to form 2-(2,2,2-trifluoroethoxy)-4-(1-piperazinyl)pyrimidine. Finally, the fourth step was the reaction of this intermediate with 2-(2-hydroxyethoxy)ethylamine to yield 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone.
Wissenschaftliche Forschungsanwendungen
2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been studied for its potential use in various scientific research areas. One of the main applications of 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone is in cancer research, as CK2 is overexpressed in many types of cancer and is involved in tumor growth and survival. 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has been shown to inhibit CK2 activity in cancer cells and induce apoptosis, making it a promising candidate for cancer therapy (Siddiqui et al., 2011). 2-Propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone has also been studied for its potential use in neurodegenerative diseases, as CK2 is involved in the phosphorylation of tau protein, which is implicated in Alzheimer's disease (Bibby et al., 2013).
Eigenschaften
IUPAC Name |
2-propan-2-yloxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-11(2)19-10-12(18)16-6-8-17(9-7-16)13-14-4-3-5-15-13/h3-5,11H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCWSNCQMWHYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7533965.png)
![N-[4-fluoro-2-(3-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7533971.png)
![N-[5-[(2-methoxyphenyl)sulfamoyl]-2-morpholin-4-ylphenyl]-3,3-dimethylbutanamide](/img/structure/B7533980.png)
![[5-(2,5-Dimethylpyrrol-1-yl)-1-methylpyrazol-4-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7533988.png)
![N-[3-[4-(2-chlorophenyl)piperazin-1-yl]propyl]-1,4-dioxane-2-carboxamide](/img/structure/B7533990.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7534000.png)
![3-[(4-Fluorophenyl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534004.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-methyl-6-phenylmorpholine](/img/structure/B7534012.png)


![(2-Amino-2-oxoethyl) 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534030.png)


![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)